2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid
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Overview
Description
2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely found in nature, particularly in plants. This compound is characterized by its chromen-4-one core structure with hydroxyl groups at positions 5 and 7, and an acetic acid moiety at position 4.
Mechanism of Action
Target of Action
Similar compounds, such as coumarins, have been reported to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties . They also show significant anticancer activity through diverse mechanisms of action .
Mode of Action
Similar compounds like coumarins have been reported to exhibit their effects through various mechanisms, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound may influence a variety of biochemical pathways related to inflammation, bacterial and fungal growth, coagulation, oxidation, viral replication, cholinesterase and monoamine oxidase activity, and cancer progression .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may have a range of effects at the molecular and cellular level, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase inhibitory, monoamine oxidase inhibitory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the chromen-4-one core. The hydroxyl groups are introduced through subsequent hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry
In chemistry, 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for the development of therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential use in treating diseases such as cancer and cardiovascular disorders. Its ability to modulate various biological pathways makes it a promising lead compound for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes, fragrances, and cosmetics. Its stability and reactivity make it suitable for various applications in the manufacturing of consumer products .
Comparison with Similar Compounds
Similar Compounds
Esculetin: A coumarin derivative with hydroxyl groups at positions 6 and 7.
Ferulic Acid: A phenolic compound with antioxidant properties.
Baicalin: A flavonoid with anti-inflammatory and antioxidant activities .
Uniqueness
2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety. This structural feature allows for unique interactions with biological targets and provides distinct reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
2-(5,7-dihydroxy-2-oxochromen-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c12-6-3-7(13)11-5(1-9(14)15)2-10(16)17-8(11)4-6/h2-4,12-13H,1H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYIHVIEQRZMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=CC(=O)O2)CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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